molecular formula C8H6N2O B1194407 1H-Benzimidazole-2-carboxaldehyde CAS No. 3314-30-5

1H-Benzimidazole-2-carboxaldehyde

Cat. No.: B1194407
CAS No.: 3314-30-5
M. Wt: 146.15 g/mol
InChI Key: DQOSJWYZDQIMGM-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-carboxaldehyde is a heterocyclic aromatic organic compound that features a benzimidazole ring fused with a formyl group at the second position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-carboxaldehyde can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its derivatives. Another method includes the cyclization of 2-aminobenzyl alcohol with formamide under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-yielding and cost-effective synthetic routes. The condensation of o-phenylenediamine with formic acid in the presence of a catalyst is a widely adopted method due to its efficiency and scalability .

Chemical Reactions Analysis

Oxidation Reactions

1H-Benzimidazole-2-carboxaldehyde can be synthesized through several oxidation reactions, primarily from its corresponding alcohol or amine derivatives. Here are some notable methods:

  • Oxidation of Benzimidazole Derivatives : The conversion of (1H-benzimidazol-2-yl)methanol to this compound can be achieved using manganese(IV) oxide in dichloromethane at elevated temperatures. The reaction typically yields around 85% of the aldehyde product after a two-hour reaction period at 40°C .

  • Catalytic Oxidation : Another method involves the use of a ruthenium-based catalyst and hydrogen peroxide in water at 50°C, achieving yields of approximately 70% . This method showcases the utility of transition metal catalysts in promoting oxidation reactions efficiently.

Condensation Reactions

Condensation reactions involving this compound are significant for synthesizing more complex molecules:

  • Formation of Hydrazones : The aldehyde can react with hydrazines to form hydrazones, which have been reported to exhibit various biological activities, including antiparasitic effects. For example, the condensation of this compound with substituted hydrazines has been shown to yield compounds with potent biological activity against Trichinella spiralis larvae and moderate anticancer properties against MCF-7 cells .

Other Synthetic Pathways

The compound can also participate in various other synthetic transformations:

  • Reactions with Thiols : The synthesis of thioether derivatives from this compound through nucleophilic attack by thiols has been explored, resulting in products that may possess enhanced biological activities .

  • Formation of Benzothiazoles : When reacted with thiourea derivatives, this compound can yield benzothiazole derivatives, which are known for their applications in medicinal chemistry .

Characterization and Analysis

The characterization of products formed from reactions involving this compound typically employs various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}H and 13C^{13}C NMR spectroscopy provide insights into the structure and purity of synthesized compounds. For instance, signals corresponding to the aldehyde proton and aromatic protons can be observed distinctly in the NMR spectra .

  • Infrared Spectroscopy (IR) : IR spectroscopy is used to identify functional groups present in the compounds, such as the characteristic C=O stretching vibrations associated with aldehydes and other functional groups formed during reactions .

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Anticancer Agents

1H-Benzimidazole-2-carboxaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer. Research indicates that derivatives of this compound exhibit potent antiproliferative activities against various cancer cell lines. For instance, studies have shown that specific benzimidazole derivatives demonstrate significant inhibition of cell growth in breast cancer cell lines (MDA-MB-231) with minimal inhibitory concentrations (MIC) as low as 8 µg/mL against resistant strains of bacteria like Staphylococcus aureus .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties, showing effectiveness against a range of pathogens. A notable study highlighted the synthesis of benzimidazole derivatives that exhibited antibacterial and antifungal activities, with some compounds achieving MIC values comparable to established antibiotics .

Biological Imaging and Sensors

Fluorescent Probes

This compound is utilized in the development of fluorescent probes for biological imaging. These probes are essential for visualizing cellular processes in real-time, facilitating the understanding of disease mechanisms . The ability to track biological events at the cellular level is crucial for advancing research in cell biology and pharmacology.

Chemical Sensors

The compound is also effective in creating chemical sensors for environmental monitoring. Its derivatives have been employed to detect pollutants in air and water, providing practical solutions for environmental protection . These sensors leverage the compound's chemical properties to provide sensitive and selective detection capabilities.

Material Science

Advanced Materials Development

In material science, this compound is incorporated into the formulation of advanced materials such as polymers and coatings. These materials exhibit enhanced thermal and mechanical properties, making them suitable for various industrial applications . The unique chemical structure allows for modifications that improve durability and performance.

Case Studies

Study Focus Findings
Sharma et al. (2021)Antiproliferative ActivityCompounds derived from this compound showed significant inhibition against MDA-MB-231 cells with MIC values as low as 8 µg/mL .
Rathore et al. (2017)Anti-inflammatory EffectsA series of benzimidazole derivatives demonstrated notable anti-inflammatory effects compared to standard drugs like indomethacin .
Sethi et al. (2017)Analgesic ActivityN-substituted benzimidazole derivatives exhibited significant analgesic activity, outperforming standard analgesics .

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-carboxaldehyde involves its interaction with various molecular targets and pathways. In medicinal chemistry, it acts by binding to specific enzymes or receptors, thereby inhibiting their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation. The formyl group allows it to form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their function .

Comparison with Similar Compounds

1H-Benzimidazole-2-carboxaldehyde can be compared with other benzimidazole derivatives such as:

Uniqueness: this compound is unique due to its formyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through various chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .

Biological Activity

1H-Benzimidazole-2-carboxaldehyde is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound (C8H6N2O) features a benzimidazole core, which is known for its pharmacological significance. The synthesis of this compound typically involves the reaction of ortho-phenylenediamine with formic acid or through other synthetic routes that yield the carboxaldehyde functional group. The structure can be represented as follows:

1H Benzimidazole 2 carboxaldehyde \text{1H Benzimidazole 2 carboxaldehyde }

Chemical Structure

Antitumor Activity

Research has indicated that derivatives of benzimidazole, including this compound, exhibit significant antitumor activity. A study demonstrated that certain benzimidazole derivatives can inhibit the proliferation of cancer cells by intercalating into DNA or binding to its minor groove, affecting cellular processes crucial for tumor growth . The effectiveness of these compounds was evaluated using various cancer cell lines, revealing IC50 values that suggest promising anticancer potential.

CompoundCell LineIC50 (μM)
This compoundHCC8276.26 ± 0.33
This compoundNCI-H3586.48 ± 0.11

This data highlights the compound's ability to exert cytotoxic effects on specific lung cancer cell lines while demonstrating lower toxicity to normal fibroblast cells at similar concentrations .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies have shown that compounds with a benzimidazole nucleus possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, testing against Staphylococcus aureus and Escherichia coli demonstrated significant inhibition, with results indicating that certain derivatives outperform traditional antibiotics such as ciprofloxacin .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely related to their structural modifications. Research has identified key functional groups that enhance their pharmacological profiles:

  • Substituents : The presence of electron-withdrawing groups (e.g., nitro or halogen substituents) on the benzimidazole ring has been associated with increased potency against various pathogens.
  • Linkers : The introduction of flexible linkers can improve the binding affinity to biological targets, enhancing both anticancer and antimicrobial activities .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Study on Hepatitis B and C Viruses : Certain derivatives exhibited inhibitory effects on hepatitis B surface antigen (HBsAg) secretion, with EC50 values demonstrating their potential as antiviral agents .
  • Antiproliferative Effects : A comparative analysis revealed that some substituted benzimidazoles displayed superior antiproliferative activity in vitro compared to established chemotherapeutics, suggesting their utility in cancer treatment regimens .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1H-Benzimidazole-2-carboxaldehyde, and how do reaction conditions influence yield?

The compound is synthesized via cyclization of o-phenylenediamine derivatives. A common method involves reacting o-phenylenediamine with carbon disulfide and potassium hydroxide in ethanol to form 1H-benzo[d]imidazole-2-thiol, followed by oxidation or substitution reactions. For example, manganese(IV) oxide in dichloromethane yields 85% product . Alternative routes use hydrazine hydrate to introduce hydrazinyl groups for downstream functionalization . Reaction temperature (e.g., 50°C for Ru-catalyzed oxidation) and solvent polarity critically affect yield and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • IR Spectroscopy : Key bands include ~3395 cm⁻¹ (N-H stretch in benzimidazole) and ~1660–1700 cm⁻¹ (C=O stretch of the aldehyde) .
  • ¹H-NMR : Aromatic protons appear as multiplets at δ7.0–8.5 ppm, while the aldehyde proton resonates as a singlet at δ9.8–10.2 ppm. The absence of S-H signals (δ12.3 ppm) confirms successful oxidation of thiol intermediates .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 147.1 (C₈H₆N₂O) .

Q. How can researchers address low solubility of this compound in aqueous media?

Solubility challenges arise from its aromatic and aldehyde moieties. Strategies include:

  • Using polar aprotic solvents (e.g., DMF, DMSO) for in-situ reactions .
  • Derivatization into hydrazones or Schiff bases via condensation with hydrazines or amines, improving water solubility .
  • Co-solvent systems (e.g., ethanol-water mixtures) for biological assays .

Advanced Research Questions

Q. How do electronic effects in the benzimidazole core influence aldehyde reactivity in cross-coupling reactions?

The electron-deficient nature of the benzimidazole ring (due to conjugation with the aldehyde) enhances electrophilicity at the aldehyde carbon. This facilitates nucleophilic additions (e.g., with hydrazines or amines) and metal-catalyzed couplings (e.g., Suzuki-Miyaura). Substituents at the N1 position (e.g., 2-fluoroethyl groups) can modulate electron density, altering reaction kinetics . Computational studies (DFT) are recommended to predict substituent effects .

Q. What experimental controls are critical when evaluating biological activity of this compound derivatives?

  • Purity Controls : HPLC analysis (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities like unreacted o-phenylenediamine can confound bioassay results .
  • Stability Tests : Monitor aldehyde oxidation to carboxylic acid under physiological conditions (pH 7.4, 37°C) using UV-Vis spectroscopy (λmax ~270 nm) .
  • Negative Controls : Include parent benzimidazole (without aldehyde) to isolate the contribution of the carboxaldehyde group .

Q. How should researchers resolve contradictions in reported bioactivity data for benzimidazole-aldehyde derivatives?

Discrepancies may arise from:

  • Stereochemical variations : Use chiral HPLC or X-ray crystallography to confirm stereochemistry of derivatives .
  • Assay conditions : Standardize protocols for cell permeability (e.g., logP values: target ~1–3 for CNS activity) and protein binding (e.g., serum albumin competition assays) .
  • Metabolic interference : Perform cytochrome P450 inhibition assays to rule out off-target effects .

Q. What strategies optimize regioselectivity in functionalizing the benzimidazole scaffold?

  • Directing Groups : Install temporary protecting groups (e.g., Boc at N1) to direct electrophilic substitution to the C5 or C6 positions .
  • Metal Coordination : Use Ru or Pd catalysts to selectively activate C-H bonds adjacent to the aldehyde group .
  • Microwave-Assisted Synthesis : Enhances selectivity in multi-step reactions by reducing side-product formation .

Q. Methodological Considerations

Q. What precautions are necessary for handling this compound in vitro?

  • Toxicity Mitigation : Use fume hoods (TLV-TWA: 0.1 mg/m³ estimated) and PPE (nitrile gloves, lab coats) due to potential respiratory irritation .
  • Storage : Store at 2–8°C under inert gas (argon) to prevent aldehyde oxidation .

Q. How can computational tools aid in designing novel derivatives?

  • Docking Studies : Use AutoDock Vina to predict binding affinity to targets like GABA receptors (anticipate anticonvulsant activity) .
  • ADMET Prediction : SwissADME or ADMETLab2.0 to optimize logS (>−4 for oral bioavailability) and BBB permeability .

Properties

IUPAC Name

1H-benzimidazole-2-carbaldehyde
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InChI

InChI=1S/C8H6N2O/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOSJWYZDQIMGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40186791
Record name 1H-Benzimidazole-2-carboxaldehyde
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Molecular Weight

146.15 g/mol
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CAS No.

3314-30-5
Record name 1H-Benzimidazole-2-carboxaldehyde
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Record name 1H-Benzimidazole-2-carboxaldehyde
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Synthesis routes and methods I

Procedure details

A mixture of 2-Hydroxymethyl-benzimidazole (11.9 g) and MnO2 (59.5 g) in ethanol (250 mL) was vigorously stirred for 2 days. The reaction was concentrated in vacuo, hot dimethylformamide was added and the mixture was filtered through celite. After removal of the solvent in vacuo the tan solid was triturated with ethanol to afford 2-Benzimidazolecarboxaldehyde as a tan powder.
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Synthesis routes and methods II

Procedure details

In Step 1 of Scheme E, azaindole compound a is treated with the Vilsmeier reagent formed by mixing oxalyl chloride with dimethyl formamide to form azaindole aldehyde w, which in turn is reacted with Meldrum's acid in Step 2 to yield azaindole compound x. Azaindole x is then treated with Grignard reagent y in Step 3 to afford azaindole compound z. In Step 4 compound z is reacted with amine d in the presence of pyridine to give azaindole amide r, which is then reduced in Step 5 to provide aminopropyl azaindole compound s. Compound s is one of the compounds of formula I in accordance with the invention.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1H-Benzimidazole-2-carboxaldehyde
1H-Benzimidazole-2-carboxaldehyde
1H-Benzimidazole-2-carboxaldehyde
1H-Benzimidazole-2-carboxaldehyde
1H-Benzimidazole-2-carboxaldehyde
1H-Benzimidazole-2-carboxaldehyde

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